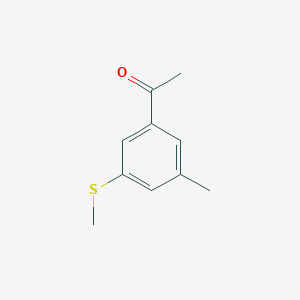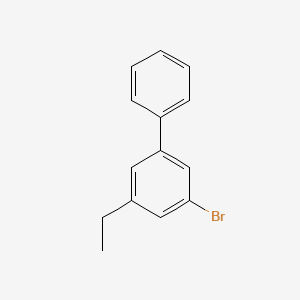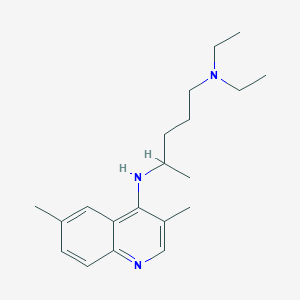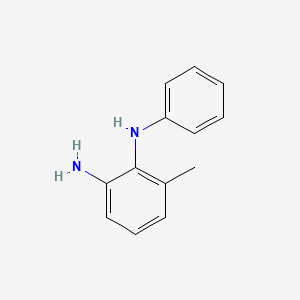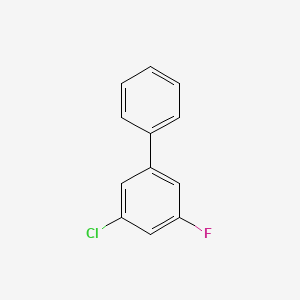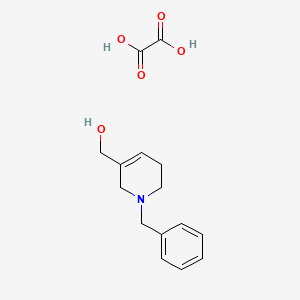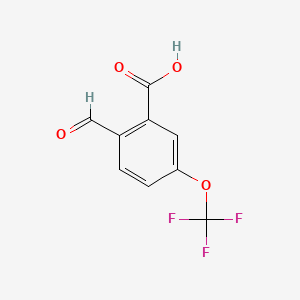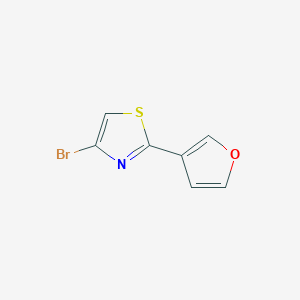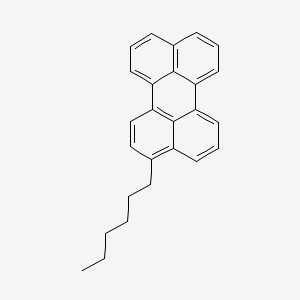![molecular formula C8H10ClN B14022159 (R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1(6),2,4-triene core, which is a fused ring system containing both cyclohexene and cyclobutene rings. The presence of an amine group at the 7-position and its hydrochloride salt form make it a versatile compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1(6),2,4-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced via nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often include continuous flow reactions, use of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as basic or acidic environments, often with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-amine: A structurally related compound with a chlorine substituent, which may exhibit different reactivity and applications.
Uniqueness
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the 7-position. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H/t8-;/m1./s1 |
InChI 键 |
DMXZQYQZYGGJTC-DDWIOCJRSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC=C21)N.Cl |
规范 SMILES |
C1C(C2=CC=CC=C21)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




